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In the realm of organic synthesis, the choice of a leaving group is paramount to the success of

a reaction. An ideal leaving group should be stable once it has departed, a characteristic often

correlated with the acidity of its conjugate acid. Among the so-called "super" leaving groups,

trifluoromethanesulfonate (triflate, -OTf) is ubiquitous. However, its lesser-known cousin,

nonafluorobutanesulfonate (nonaflate, -ONf), is gaining traction as an even more reactive

alternative. This guide provides a detailed comparison of the relative reaction rates of triflate

and nonaflate in solvolysis, supported by theoretical principles and a generalized experimental

protocol for their direct comparison.

Superior Reactivity of Nonaflate in Nucleophilic
Substitution
While direct quantitative data for the solvolysis of a single substrate with both triflate and

nonaflate leaving groups is sparse in readily available literature, extensive evidence from

related reactions, such as palladium-catalyzed cross-couplings, consistently demonstrates the

superior performance of nonaflates.[1][2] Nonaflates have been identified as more efficient and

reactive leaving groups than their triflate counterparts.[1][2] This enhanced reactivity is

attributed to the strong electron-withdrawing nature of the perfluorinated nonafluorobutyl chain,

which surpasses that of the trifluoromethyl group in the triflate anion.[1]

The underlying principle governing the efficacy of a leaving group is the stability of the anion

formed after its departure. A more stable anion is a weaker base and, consequently, a better

leaving group. The stability of sulfonate anions is primarily influenced by the inductive effect of
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the perfluoroalkyl chain. The longer C4F9 chain in the nonaflate anion is more effective at

delocalizing the negative charge through induction compared to the CF3 group in the triflate

anion. This increased charge dispersal makes the nonaflate anion more stable and thus a

better leaving group.

Physicochemical Properties and Acidity of
Conjugate Acids
A key indicator of leaving group ability is the acidity of its conjugate acid. A stronger acid will

have a more stable conjugate base. Triflic acid (CF3SO3H) is a well-known superacid with a

pKa value in the range of -12 to -15, making the triflate anion an exceptionally stable and

excellent leaving group.[3]

For nonafluorobutanesulfonic acid (C4F9SO3H), the conjugate acid of the nonaflate group,

some estimated pKa values are around -3.31. However, it is also referred to as a superacid.

The apparent discrepancy in these pKa values may be due to the "leveling effect" of the solvent

in which the measurements were estimated, which can make all strong acids appear to have

similar acidities. The consensus in the literature, based on reactivity in various synthetic

contexts, points towards the nonaflate being a superior leaving group, which would imply that

nonafluorobutanesulfonic acid is indeed a stronger acid than triflic acid in a non-leveling

environment.

For a clear comparison of their properties, the following table summarizes the key

characteristics of triflate and nonaflate.
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Feature Triflate (OTf) Nonaflate (ONf)

Structure of Leaving Group CF₃SO₃⁻ C₄F₉SO₃⁻

Conjugate Acid Triflic Acid (CF₃SO₃H)
Nonafluorobutanesulfonic Acid

(C₄F₉SO₃H)

pKa of Conjugate Acid ~ -12 to -15[3]
Estimated ~ -3.31 (likely

subject to leveling effect)

Inductive Effect Strong (-I effect from CF₃)
Very Strong (-I effect from

C₄F₉)

Relative Reactivity Excellent Leaving Group

Generally Considered a Better

Leaving Group than Triflate[1]

[2]

Stability Good
Reported to be more stable

than triflates[1]

Experimental Determination of Relative Solvolysis
Rates
To quantitatively determine the relative rates of solvolysis for triflate and nonaflate, a kinetic

study can be performed. The following protocol outlines a general procedure for comparing the

solvolysis rates of a secondary alkyl triflate and a secondary alkyl nonaflate.

Experimental Protocol: Comparative Solvolysis of a
Secondary Alkyl Sulfonate
1. Synthesis of Alkyl Sulfonates:

Starting Material: A secondary alcohol (e.g., 2-octanol).

Synthesis of the Triflate: The alcohol is reacted with triflic anhydride ((CF₃SO₂)₂O) in the

presence of a non-nucleophilic base such as pyridine in an inert solvent like dichloromethane

at a low temperature (e.g., 0 °C).
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Synthesis of the Nonaflate: The alcohol is reacted with nonafluorobutanesulfonyl fluoride

(C₄F₉SO₂F) or nonaflyl anhydride ([(C₄F₉SO₂)₂O]) in the presence of a suitable base. The

reaction conditions may require optimization but are analogous to the triflate synthesis.

2. Solvolysis Reaction:

Prepare solutions of each alkyl sulfonate (triflate and nonaflate) of the same concentration in

a suitable solvent (e.g., 50% aqueous ethanol or trifluoroethanol).

Maintain the reactions at a constant temperature using a thermostated bath.

Monitor the progress of the reaction over time by withdrawing aliquots from the reaction

mixture at regular intervals.

3. Analysis:

The concentration of the remaining alkyl sulfonate or the appearance of the solvolysis

product can be quantified using techniques such as High-Performance Liquid

Chromatography (HPLC) or Gas Chromatography (GC).

The rate constant (k) for each reaction is determined by plotting the natural logarithm of the

reactant concentration versus time (for a first-order reaction).

The relative rates are then calculated by taking the ratio of the rate constants (k_nonaflate /

k_triflate).

The following diagram illustrates the workflow for this comparative experiment.
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Experimental Workflow for Comparing Solvolysis Rates

1. Synthesis of Substrates

2. Solvolysis Reaction

3. Kinetic Analysis

Secondary Alcohol (e.g., 2-Octanol)

Alkyl Triflate

 + Triflic Anhydride / Base

Alkyl Nonaflate

 + Nonaflate Precursor / Base

Triflic Anhydride Nonaflate Precursor

Solvolysis of Alkyl Triflate in Solvent Solvolysis of Alkyl Nonaflate in Solvent

Monitor Reaction Progress (HPLC/GC)

Determine Rate Constants (k_OTf, k_ONf)

Calculate Relative Rate (k_ONf / k_OTf)

Click to download full resolution via product page

Workflow for the experimental comparison of sulfonate leaving group abilities.

Logical Relationship of Leaving Group Ability
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The ability of triflate and nonaflate to function as leaving groups is directly tied to the stability of

their corresponding anions. This stability is dictated by the powerful inductive effect of the

fluorine atoms. The longer perfluoroalkyl chain in the nonaflate anion leads to a greater

dispersal of the negative charge, resulting in a more stable anion and, consequently, a better

leaving group.

The following diagram illustrates this relationship.

Relationship Between Structure and Leaving Group Ability

Triflate (-OTf)
CF₃SO₃⁻

Inductive Effect (-I)

Strong -I Effect

Conjugate Acid Strength (pKa)

Strong Acid

Nonaflate (-ONf)
C₄F₉SO₃⁻

Stronger -I Effect Stronger Acid

Anion Stability
Increases

Leaving Group Ability

Improves Correlates with (Lower pKa is better)

Solvolysis Rate
Increases

Click to download full resolution via product page

Factors influencing the leaving group ability of triflate and nonaflate.

In conclusion, while both triflate and nonaflate are exceptional leaving groups, the available

evidence suggests that nonaflate is more reactive in nucleophilic substitution reactions due to

the enhanced inductive effect of its longer perfluoroalkyl chain. For researchers and drug

development professionals seeking to employ highly reactive substrates, nonaflate presents a

compelling, albeit less common, alternative to triflate. The provided experimental protocol offers

a clear path for the direct, quantitative comparison of their solvolysis rates to inform the rational

design of synthetic routes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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